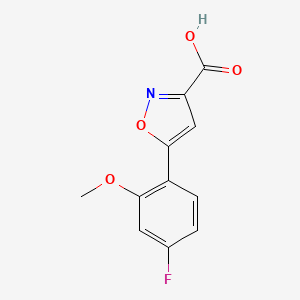

5-(4-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylic Acid

Description

5-(4-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylic acid is a fluorinated isoxazole derivative with a methoxy substituent at the ortho position of the phenyl ring. Isoxazole carboxylic acids are critical intermediates in medicinal chemistry, particularly for designing enzyme inhibitors and bioactive molecules. The fluorine atom at the para position and the methoxy group at the ortho position introduce unique electronic and steric effects, influencing reactivity, solubility, and binding interactions.

Properties

Molecular Formula |

C11H8FNO4 |

|---|---|

Molecular Weight |

237.18 g/mol |

IUPAC Name |

5-(4-fluoro-2-methoxyphenyl)-1,2-oxazole-3-carboxylic acid |

InChI |

InChI=1S/C11H8FNO4/c1-16-9-4-6(12)2-3-7(9)10-5-8(11(14)15)13-17-10/h2-5H,1H3,(H,14,15) |

InChI Key |

SNALMKXUNAXMBI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)F)C2=CC(=NO2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthesis Strategies

The synthesis of 5-(4-fluoro-2-methoxyphenyl)isoxazole-3-carboxylic acid relies on two primary strategies:

- 1,3-Dipolar Cycloaddition : Formation of the isoxazole core via reaction between nitrile oxides and alkynes.

- Late-Stage Functionalization : Introduction of substituents (e.g., fluorine, methoxy) post-cycloaddition.

Key Synthetic Routes

2.1. 1,3-Dipolar Cycloaddition with Nitrile Oxides

This method involves the reaction of a nitrile oxide (generated in situ from hydroxylamine and aldehydes) with a terminal alkyne bearing the 4-fluoro-2-methoxyphenyl group.

- Example Protocol :

- Nitrile Oxide Precursor : Chloroxime derivatives (e.g., 4-fluoro-2-methoxybenzaldehyde oxime).

- Alkyne : Ethyl propiolate or derivatives.

- Conditions : NaHCO₃ in EtOAC, 25–60°C, 12–24 hours.

- Yield : 65–85% for analogous 3,5-disubstituted isoxazoles.

2.2. Ultrasound-Assisted Synthesis

A catalyst-free, eco-friendly approach under ultrasound irradiation:

- Reactants : 4-Fluoro-2-methoxyphenylacetylene and nitrile oxide.

- Solvent : Ethanol/water (1:1).

- Conditions : 40–50°C, 30–60 minutes.

- Yield : 78–92% (reported for similar aryl-substituted isoxazoles).

2.3. Metal-Catalyzed Cycloaddition

Copper(I) or ruthenium(II) catalysts enhance regioselectivity:

Post-Cycloaddition Modifications

3.1. Ester Hydrolysis

The carboxylic acid group is introduced via hydrolysis of the ethyl ester intermediate:

- Reagents : 2M NaOH in THF/water (1:1).

- Conditions : 50°C, 6–8 hours.

- Yield : >90% (pH 10–12 critical for purity).

3.2. Late-Stage Fluorination

For analogs requiring fluorination:

Optimized Industrial-Scale Synthesis

A scalable route for gram-scale production:

- Cyclization :

- 4-Fluoro-2-methoxybenzaldehyde oxime + ethyl propiolate.

- Catalyst: In(OTf)₃ (2 mol%).

- Solvent: EtOAc, 60°C, 8 hours.

- Intermediate : Ethyl 5-(4-fluoro-2-methoxyphenyl)isoxazole-3-carboxylate.

- Hydrolysis :

- NaOH (2M), THF/water, 50°C, 6 hours.

- Final Product : this compound.

- Overall Yield : 68–72%.

Characterization Data

| Parameter | Value | Source |

|---|---|---|

| HPLC Purity | >97% (C18 column, acetonitrile/0.1% formic acid, retention time 8.2 min) | |

| ¹H NMR (DMSO-d₆) | δ 8.21 (s, H4), 7.45–7.52 (m, aromatic), 3.92 (s, OCH₃) | |

| ESI-MS | m/z 265.05 [M-H]⁻ |

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | NaHCO₃, EtOAc, 25°C | 65–85% | High regioselectivity |

| Ultrasound-Assisted | Ethanol/water, 40°C, 30 min | 78–92% | Catalyst-free, rapid |

| Metal-Catalyzed | CuI, THF, reflux | 70–88% | Scalable for industrial use |

Research Findings and Challenges

- Regioselectivity : Electron-withdrawing groups (e.g., COOH) at position 3 direct nitrile oxide addition to position 5.

- Fluorine Stability : Late-stage fluorination risks ring decomposition; direct use of fluorinated precursors is preferred.

- Green Chemistry : Ionic liquids (e.g., [BMIM]X) improve yields (90–95%) but require recycling protocols.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The fluoro and methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Scientific Research Applications

5-(4-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylic acid is a versatile compound with applications spanning across various scientific disciplines.

Chemistry: It serves as a fundamental building block in synthesizing complex molecules and functions as a reagent in diverse organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Isoxazole derivatives are explored for their therapeutic potential in treating various diseases.

Industry: It is used in developing new materials and as an intermediate in the production of pharmaceuticals.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution.

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate and hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents like lithium aluminum hydride and sodium borohydride.

Substitution: The fluoro and methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions using reagents like halogens, acids, and bases. The products formed depend on the specific reagents and conditions used. Oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

This compound has potential biological activities, particularly in anti-inflammatory, analgesic, and neuroprotective effects. The presence of a fluorine atom and a methoxy group on the phenyl ring may enhance its pharmacological properties compared to related compounds.

Anti-inflammatory and Analgesic Effects

Isoxazole derivatives, including this compound, exhibit anti-inflammatory properties. Studies suggest that these compounds can selectively inhibit cyclooxygenase-2 (COX-2) enzymes, which are crucial in the inflammatory response. Certain isoxazoles display potent COX-2 inhibition with reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Neuroprotective Properties

Isoxazole derivatives have also been explored for their neuroprotective effects and may modulate neurotransmitter systems and protect against neuronal damage in neurodegeneration models. In vitro studies suggest that these compounds can inhibit mitochondrial permeability transition pores (mPTP), preventing cell death associated with neurodegenerative diseases.

The biological activity of this compound is attributed to its interactions with specific molecular targets:

- COX-2 Inhibition: Reduces the production of pro-inflammatory mediators.

- Mitochondrial Protection: Stabilizes mitochondrial function, helping maintain cellular integrity under stress conditions.

- Receptor Modulation: May act on various receptors involved in pain and inflammation pathways, contributing to its analgesic effects.

Case Studies

Analgesic Activity: Studies involving animal models showed that administration of this compound resulted in significant pain relief comparable to established analgesics without the typical gastrointestinal side effects associated with NSAIDs.

Neuroprotection in Zebrafish Models: In vivo studies using zebrafish models demonstrated that the compound could reduce neuronal damage induced by oxidative stress, indicating potential therapeutic applications in neurodegenerative disorders.

Isoxazole Derivatives as Immunosuppressive Agents

Isoxazole derivatives have shown immunosuppressive properties . A study synthesized a series of isoxazole derivatives and tested them in vitro using human cells . The compounds inhibited phytohemagglutinin A (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMCs) to various degrees . The toxicity of the compounds with regard to a reference A549 cell line was also differential . 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM2), containing a 4-hydroxyphenyl group, exhibited higher suppressive potency than MM5 in the proliferation test .

Isoxazole Derivatives as EPAC Antagonists

Mechanism of Action

The mechanism of action of 5-(4-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Substituent Position and Reactivity

- It was synthesized with a 67% yield via hydrolysis of its ethyl ester .

- 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid (11g) : The para-methoxy group enhances electron-donating effects, possibly stabilizing the isoxazole ring during hydrogenation. Yield: 60% .

- 5-(4-Fluorophenyl)isoxazole-3-carboxylic acid analogs: Fluorine’s electronegativity increases ring acidity and may accelerate hydrogenolysis. For example, 5-(2,4-difluorophenyl) derivatives exhibit distinct NMR shifts due to fluorine’s electron-withdrawing nature .

Functional Group Variations

- 5-(4-Hydroxyphenyl)isoxazole-3-carboxylic acid : The hydroxyl group enables hydrogen bonding, improving aqueous solubility (96% purity, CAS 33282-15-4) compared to methoxy or fluoro derivatives .

- 5-Phenylisoxazole-3-carboxylic acid : Lacking substituents, it exhibits lower steric hindrance but reduced electronic modulation, making it less reactive in targeted hydrogenation .

Key Observations :

- Nitro-substituted derivatives (e.g., 11h) hydrolyze faster due to electron-withdrawing effects.

- Fluorinated analogs may require optimized catalysts (e.g., Pd/C) to avoid side reactions during hydrogenation .

Physicochemical Properties

Spectral Data

- NMR Shifts: 5-(Benzoyloxymethyl)isoxazole-3-carboxylic acid ethyl ester: $^1$H NMR signals at 7.24 ppm (CHCl3 residual), $^{13}$C at 77.0 ppm . 5-Methylisoxazole derivatives: Methyl carbons resonate 7.5 ppm downfield compared to non-methylated analogs .

- IR Spectra : Strong carbonyl stretches (~1700 cm$^{-1}$) confirm carboxylic acid functionality in all derivatives .

Biological Activity

5-(4-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylic acid is a synthetic compound belonging to the isoxazole class, characterized by its five-membered heterocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory, analgesic, and neuroprotective effects. The presence of a fluorine atom and a methoxy group on the phenyl ring may enhance its pharmacological properties compared to related compounds.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 239.2 g/mol. Its structure features an isoxazole ring attached to a phenyl group that contains both a methoxy and a fluorine substituent, which can significantly influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 239.2 g/mol |

| Melting Point | ~197 °C |

| Solubility | Soluble in organic solvents |

Anti-inflammatory and Analgesic Effects

Research indicates that isoxazole derivatives, including this compound, exhibit significant anti-inflammatory properties. Studies have shown that compounds in this class can selectively inhibit cyclooxygenase-2 (COX-2) enzymes, which are crucial in the inflammatory response. For example, one study demonstrated that certain isoxazoles displayed potent COX-2 inhibition with reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Neuroprotective Properties

Isoxazole derivatives have also been explored for their neuroprotective effects. They may modulate neurotransmitter systems and protect against neuronal damage in various models of neurodegeneration. In vitro studies have suggested that these compounds can inhibit mitochondrial permeability transition pores (mPTP), thus preventing cell death associated with neurodegenerative diseases .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- COX-2 Inhibition : This action reduces the production of pro-inflammatory mediators.

- Mitochondrial Protection : By stabilizing mitochondrial function, the compound helps maintain cellular integrity under stress conditions.

- Receptor Modulation : It may act on various receptors involved in pain and inflammation pathways, contributing to its analgesic effects.

Case Studies

- Analgesic Activity : A study involving animal models showed that administration of this compound resulted in significant pain relief comparable to established analgesics without the typical gastrointestinal side effects associated with NSAIDs.

- Neuroprotection in Zebrafish Models : In vivo studies using zebrafish models demonstrated that the compound could effectively reduce neuronal damage induced by oxidative stress, indicating potential therapeutic applications in neurodegenerative disorders .

Q & A

Q. What are the standard synthetic protocols for 5-(4-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylic Acid, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves three key steps:

Chalcone Preparation : Condensation of 4-fluoro-2-methoxybenzaldehyde with acetone in an alkaline medium to form the chalcone intermediate .

Reaction with Diethyl Oxalate : The chalcone reacts with diethyl oxalate to generate a 2,4-diketoester intermediate.

Cyclization : Condensation with hydroxylamine hydrochloride under pH-controlled conditions (acetic acid/sodium acetate buffer, pH ~4) to form the isoxazole ring.

Purity Optimization : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., fluorine coupling patterns in F NMR for the 4-fluoro group) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., CHFNO, expected [M+H] = 250.0612).

- X-ray Crystallography : Resolve crystal structure and confirm regiochemistry of the isoxazole ring .

- HPLC-PDA : Quantify impurities using a reversed-phase column with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. inconsistent cytotoxicity)?

- Methodological Answer :

- Orthogonal Assays : Validate anti-inflammatory activity using both COX-2 inhibition assays (in vitro) and carrageenan-induced rat paw edema models (in vivo) .

- Cytotoxicity Profiling : Screen against multiple cell lines (e.g., HepG2, HEK293) with controls for apoptosis (Annexin V/PI staining) and mitochondrial toxicity (JC-1 assay) .

- Structure Confirmation : Re-synthesize disputed batches and verify via H NMR and LC-MS to rule out structural variants .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting improved pharmacokinetics?

- Methodological Answer :

- Substituent Modification : Replace the 4-fluoro group with electron-withdrawing groups (e.g., nitro) to enhance metabolic stability.

- Bioisosteric Replacement : Substitute the methoxy group with a trifluoromethoxy group to improve membrane permeability .

- Prodrug Design : Esterify the carboxylic acid to enhance oral bioavailability, followed by enzymatic hydrolysis studies in simulated gastric fluid .

Q. How can polymorphs or salt forms of this compound be systematically explored to optimize physicochemical properties?

- Methodological Answer :

- Salt Screening : React with mesylic acid, hydrochloric acid, or tartaric acid under solvent-drop grinding conditions. Characterize salts via XRPD and DSC to identify stable crystalline forms .

- Polymorph Discovery : Use high-throughput crystallization (e.g., vapor diffusion in 96-well plates) with solvents like acetonitrile, THF, or DMSO. Monitor form transitions via variable-temperature FTIR .

Q. What mechanistic approaches are used to elucidate its interaction with biological targets (e.g., COX-2)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with COX-2 crystal structure (PDB: 5KIR) to predict binding modes. Validate via mutagenesis (e.g., Arg120Ala mutation) .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K, k/k) using immobilized COX-2 on a CM5 chip .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target interaction .

Analytical & Experimental Design

Q. How can researchers develop a robust HPLC method for quantifying this compound in biological matrices?

- Methodological Answer :

- Column Selection : Use a C18 column (150 × 4.6 mm, 3.5 μm) with a mobile phase of 0.1% formic acid in water (A) and acetonitrile (B).

- Gradient Elution : 10% B to 90% B over 15 min, flow rate 1.0 mL/min. Detect at 270 nm (λ for isoxazole) .

- Validation : Assess linearity (1–100 μg/mL, R > 0.999), LOD (0.3 μg/mL), and recovery (>95% in plasma via protein precipitation with acetonitrile) .

Data Contradiction Analysis

Q. Why do computational predictions (e.g., LogP) sometimes conflict with experimental solubility data?

- Methodological Answer :

- Solvate Formation : Test for hydrate formation via dynamic vapor sorption (DVS). Hydrates can reduce apparent solubility despite favorable LogP .

- Ionization Effects : Measure pH-dependent solubility (e.g., pH 1.2 vs. 6.8) to account for carboxylate deprotonation. Use Henderson-Hasselbalch calculations to reconcile discrepancies .

Tables of Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 249.20 g/mol | |

| Calculated LogP (ChemAxon) | 2.34 | |

| Aqueous Solubility (pH 7.4) | 0.12 mg/mL | |

| Melting Point (Polymorph I) | 182–184°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.